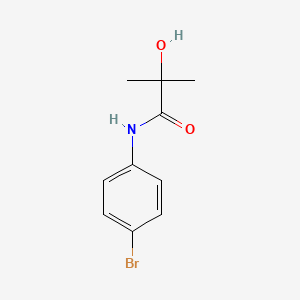

N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide

Description

N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide is a brominated aromatic amide featuring a 2-hydroxy-2-methylpropanamide backbone attached to a para-brominated phenyl ring. This structural motif is critical for its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,14)9(13)12-8-5-3-7(11)4-6-8/h3-6,14H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOOSVODKMPTAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide typically involves the condensation of 4-bromoaniline with 2-hydroxy-2-methylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under mild conditions . The reaction proceeds through the formation of an amide bond, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the amide can be reduced to an amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Oxidation: The major product is the corresponding ketone or aldehyde.

Reduction: The major product is the corresponding amine.

Scientific Research Applications

N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential antimicrobial and anticancer properties.

Material Science: Used as a building block for synthesizing liquid crystalline polymers and other advanced materials.

Biological Studies: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can enhance binding affinity to hydrophobic pockets in proteins, while the hydroxy and amide groups can form hydrogen bonds with active site residues . This compound may inhibit enzyme activity by blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Key Observations:

Halogen Effects :

- The 4-bromophenyl group in the target compound may enhance lipophilicity compared to chlorine or fluorine analogs (e.g., N-(4-chlorophenyl) derivatives) . suggests halogen size (F, Cl, Br, I) minimally impacts inhibitory potency in maleimide derivatives, but this may vary in propanamides due to differing target interactions .

Hydroxyl Group Significance: The 2-hydroxy group distinguishes the target compound from non-hydroxylated analogs (e.g., 2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide). This group likely enhances hydrogen-bonding capacity, critical for binding to enzymes or receptors, as seen in bicalutamide’s interaction with androgen receptors .

Pharmacological Modifications :

Table 2: Activity Data for Selected Compounds

Key Findings:

- Antiviral Activity : The 4-bromophenyl group in K22 (structurally distinct but with a similar substituent) shows potent anti-CoV activity, suggesting bromine’s role in enhancing antiviral efficacy .

- Enzyme Inhibition : Halogenated phenyl groups in maleimide derivatives (e.g., 4-bromo, 4-iodo) exhibit comparable MGL inhibition, implying that electronic effects (σ-hole interactions) may dominate over steric effects in these systems .

Biological Activity

N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide, also known as a derivative of Fenretinide, exhibits significant biological activity with potential applications in oncology and infectious disease treatment. This compound has been studied for its mechanisms of action, biochemical properties, and therapeutic implications.

Target Interaction

N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide primarily targets cancer cell growth inhibition through apoptosis induction rather than differentiation. This mechanism is notably different from that of vitamin A derivatives, which typically promote differentiation in cells.

Biochemical Pathways

The compound facilitates the accumulation of reactive oxygen species (ROS), leading to cellular apoptosis or necrosis. It has been shown to inhibit the enzymatic activity of dihydroceramide Δ4-desaturase 1 (DEGS1), which is crucial in lipid metabolism and cellular stress responses .

Cellular Effects

In laboratory settings, N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide has demonstrated the ability to suppress SARS-CoV-2 spike protein-mediated membrane fusion, indicating its potential as an antiviral agent. The compound's effects on cellular pathways also include modulation of lipid metabolism through DEGS1 interaction, which may be relevant in cancer therapy .

Anticancer Activity

Several studies have highlighted the anticancer properties of N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide:

- Cell Line Studies : The compound has shown efficacy against various human cancer cell lines, including breast adenocarcinoma (MDA-MB-231) and colorectal adenocarcinoma (HT-29), with IC50 values indicating significant cytotoxicity .

- Mechanistic Insights : The induction of apoptosis via ROS accumulation suggests that this compound could serve as a lead molecule for developing novel anticancer therapies .

Antimicrobial Properties

N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide has also been investigated for its antimicrobial properties:

- Broad-Spectrum Activity : Research indicates that it exhibits activity against multidrug-resistant bacterial strains, making it a candidate for treating infections in immunocompromised patients .

- Cytotoxicity Profiles : In vitro studies have shown selective cytotoxicity towards tumor cells while sparing normal human umbilical vein endothelial cells (HUVEC), suggesting a favorable therapeutic index .

Data Tables

| Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Notes |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 12 | Significant cytotoxicity observed |

| Anticancer | HT-29 | 10 | Induces apoptosis via ROS |

| Antimicrobial | Methicillin-resistant Staphylococcus aureus | <10 | Broad-spectrum antimicrobial activity |

| Antimicrobial | Acinetobacter baumannii | <10 | Effective against resistant strains |

Case Studies

- Case Study on Cancer Treatment : A study conducted on MDA-MB-231 cells revealed that treatment with N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide resulted in a marked decrease in cell viability and increased apoptotic markers. This reinforces the compound's potential as an anticancer agent.

- Case Study on Viral Inhibition : In a controlled laboratory setting, the compound's ability to inhibit SARS-CoV-2 membrane fusion was evaluated. Results indicated a significant reduction in viral entry into host cells, highlighting its potential application in antiviral drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.